molecular formula C6H10O3 B1484431 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol CAS No. 1824424-75-0

2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol

Cat. No.: B1484431
CAS No.: 1824424-75-0
M. Wt: 130.14 g/mol
InChI Key: OYLYYNPFBRCVFB-UHFFFAOYSA-N
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Description

2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Formation of Macrocyclic Lactones

Research highlights the synthesis of furan-2-ylmethyl 2-oxoacetates and their photochemical reactions leading to the formation of twelve-membered macrocyclic lactones. These lactones include two oxetane rings, showcasing a significant yield and demonstrating the potential of 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol derivatives in synthesizing complex cyclic structures (Arimura et al., 2011).

Reduction and Radical Inversion

A study focused on the reduction of 7-halo-7-fluoro-2,5-dioxabicyclo[4.1.0]heptanes with tri-n-butyltin hydride revealed the rapid inversion of the 7-endo-fluoro-2,5-dioxabicyclo[4.1.0]hept-7-yl radical to its 7-exo-fluoro counterpart. This finding underscores the nuanced reactivity of such compounds under specific conditions, potentially useful in synthetic organic chemistry (Yamanaka et al., 1972).

Stereospecific Formation of Tetrahydrofurans

The reactions of substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols with oxalic acid led to the stereospecific formation of tetrahydrofurans. This process involves an inversion of configuration at a tertiary carbon, highlighting the synthetic versatility of dioxabicyclo derivatives in constructing oxygen-containing heterocycles (Abell et al., 1984).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,5-dioxabicyclo[4.1.0]heptan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-4-5-6(4)9-2-1-8-5/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLYYNPFBRCVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Reactant of Route 2
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Reactant of Route 3
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Reactant of Route 4
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Reactant of Route 5
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Reactant of Route 6
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol

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